molecular formula C24H29BrN2O9 B5226495 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate

1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate

Cat. No. B5226495
M. Wt: 569.4 g/mol
InChI Key: HXEQLLFFHZSUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized using a multistep reaction process.

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate is not fully understood. However, studies have suggested that it may act by inhibiting the proliferation of cancer cells, reducing inflammation, and protecting neurons from oxidative stress.
Biochemical and Physiological Effects:
1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have neuroprotective effects, reducing oxidative stress and improving cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate in lab experiments include its potential therapeutic applications and its ability to inhibit the growth of cancer cells and reduce inflammation. However, its limitations include the lack of understanding of its mechanism of action and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate. These include further investigation of its potential therapeutic applications, elucidation of its mechanism of action, and determination of its safety and efficacy. Additionally, future studies could focus on the development of analogs of this compound with improved bioavailability and pharmacokinetic properties.
Conclusion:
In conclusion, 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate is a novel compound that has shown potential therapeutic applications in various scientific research fields. Its synthesis method involves a multistep reaction process, and its mechanism of action is not fully understood. However, studies have suggested that it may act by inhibiting the proliferation of cancer cells, reducing inflammation, and protecting neurons from oxidative stress. Further research is needed to determine its safety and efficacy and to elucidate its mechanism of action.

Synthesis Methods

The synthesis of 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate involves a multistep reaction process. The first step involves the reaction of 4-bromo-3-methoxybenzaldehyde with piperazine in the presence of an acid catalyst to form 1-(4-bromo-3-methoxybenzyl)piperazine. The second step involves the reaction of 1-(4-bromo-3-methoxybenzyl)piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. The final step involves the reaction of 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine with oxalic acid to form 1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate.

Scientific Research Applications

1-(4-bromo-3-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate has shown potential therapeutic applications in various scientific research fields. It has been studied for its antitumor, antimicrobial, and anti-inflammatory activities. It has also been investigated for its potential use as a neuroprotective agent and for the treatment of neurodegenerative diseases.

properties

IUPAC Name

[4-[(4-bromo-3-methoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27BrN2O5.C2H2O4/c1-27-18-11-15(5-6-17(18)23)14-24-7-9-25(10-8-24)22(26)16-12-19(28-2)21(30-4)20(13-16)29-3;3-1(4)2(5)6/h5-6,11-13H,7-10,14H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEQLLFFHZSUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3)Br)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29BrN2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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